
3-ethyl-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-ethyl-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide, also known as EMIM, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and can modulate the activity of ion channels in neurons. In immunology, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In cancer research, this compound has been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of various enzymes. This compound has been shown to modulate the activity of voltage-gated potassium channels and transient receptor potential channels, which are involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can modulate the activity of ion channels and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can have neuroprotective effects and can reduce inflammation in animal models of neurodegenerative diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and limited availability. Additionally, this compound may have off-target effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-ethyl-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide, including the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets and mechanisms of action, and the development of more efficient synthesis methods. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide insights into its therapeutic potential and contribute to the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-13(10(3)18-16-11)14(17)15-12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOOCHJEFHWQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)
![N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4431957.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4431965.png)
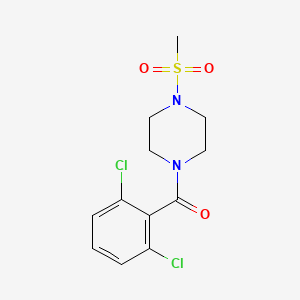
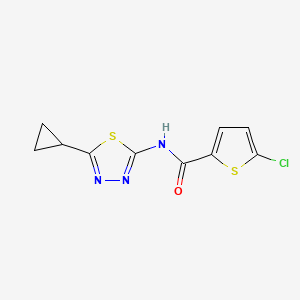

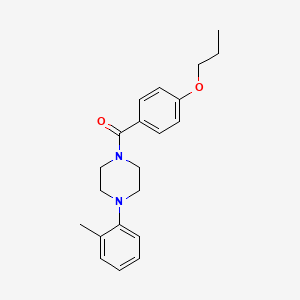
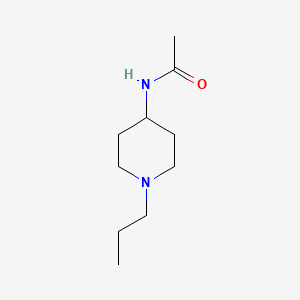
![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
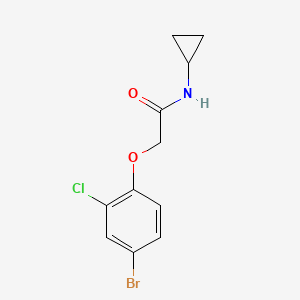

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)